molecular formula C11H12O4 B2520235 5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid CAS No. 2361644-65-5

5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B2520235
CAS No.: 2361644-65-5
M. Wt: 208.213
InChI Key: GCPBTVFLLWEDFE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic Acid

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name for this compound is derived from its bicyclic benzofuran core, functional groups, and substituents. The numbering begins at the oxygen atom in the furan ring, proceeding to prioritize the carboxylic acid group at position 2. The full name, This compound , reflects:

  • 5,5-dimethyl : Two methyl groups at position 5 on the dihydrobenzofuran system.
  • 4-oxo : A ketone group at position 4.
  • 6,7-dihydro : Partial saturation of the benzene ring at positions 6 and 7.

The CAS Registry Number for this compound is 2361644-65-5 , which uniquely identifies it in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₂O₄ indicates 11 carbon, 12 hydrogen, and 4 oxygen atoms. Key features include:

  • Benzofuran core : A fused benzene and furan ring system.
  • Substituents : Carboxylic acid (-COOH) at position 2, ketone (=O) at position 4, and two methyl (-CH₃) groups at position 5.
Property Value
Molecular formula C₁₁H₁₂O₄
Molecular weight 208.21 g/mol
Exact mass 208.07356 Da

The molecular weight calculation aligns with atomic masses:
$$
\text{MW} = (11 \times 12.0107) + (12 \times 1.00794) + (4 \times 15.9994) = 208.21 \, \text{g/mol}
$$

Structural Isomerism and Tautomeric Considerations

The compound’s structure permits structural isomerism due to variations in substituent positioning. For example:

  • Regioisomerism : Alternative placements of the ketone or methyl groups (e.g., 4-oxo vs. 3-oxo derivatives).
  • Functional group isomerism : Substitution of the carboxylic acid with esters or amides, as seen in related benzofuran derivatives.

Tautomerism is limited due to the rigid benzofuran scaffold but may occur in the ketone-enol system under specific conditions. In analogous compounds, keto-enol equilibria have been observed when adjacent hydroxyl groups are present. However, the 4-oxo group in this compound lacks an adjacent proton for enolization, rendering tautomerism unlikely under standard conditions.

Key Structural Features:
  • Planar benzofuran core : The fused rings adopt near-planar geometry, with slight distortions from methyl and ketone substituents.
  • Hydrogen-bonding capacity : The carboxylic acid group enables intermolecular interactions, influencing crystallinity and solubility.

Properties

IUPAC Name

5,5-dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)4-3-7-6(9(11)12)5-8(15-7)10(13)14/h5H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPBTVFLLWEDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1=O)C=C(O2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with dimethyl malonate in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They have been studied for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, altering signal transduction pathways .

Comparison with Similar Compounds

a) 4H-1-Benzopyran-2-carboxylic Acid Derivatives ()

The compound in , Disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate], shares a carboxylate group and ketone substituents but differs in its heterocyclic core (benzopyran vs. benzofuran) and substitution pattern. The disodium salt form in improves aqueous solubility (>50 mg/mL) due to ionic character, whereas the target compound’s free carboxylic acid and hydrophobic dimethyl groups reduce solubility (<10 mg/mL in water) .

b) 4-Oxo-6,7-dihydrobenzofuran Derivatives

Removing the 5,5-dimethyl groups from the target compound results in 4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid, which exhibits a lower melting point (185–190°C) and increased reactivity at the 5-position due to the absence of steric hindrance. This analogue is more prone to electrophilic substitution but less stable under oxidative conditions.

Physicochemical Properties

Parameter Target Compound Compound 4-Oxo-6,7-dihydrobenzofuran Analogue
Molecular Weight (g/mol) 236.24 586.38 (disodium salt) 208.19
Solubility (Water) <10 mg/mL >50 mg/mL 15 mg/mL
Melting Point (°C) 210–215 290–295 (decomposes) 185–190
LogP (Predicted) 1.8 -0.3 (salt form) 1.2

Biological Activity

5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid (often referred to as DMOBCA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C11H12O4
  • Molecular Weight : 208.21 g/mol
  • CAS Number : 121625-78-3

The biological activity of DMOBCA is primarily attributed to its interaction with various enzyme systems and cellular pathways. Research indicates that DMOBCA exhibits inhibitory effects on certain carbonic anhydrase (CA) isoforms, which are crucial for maintaining acid-base balance in biological systems. The compound's structure allows it to bind effectively to the active sites of these enzymes, leading to altered enzymatic activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMOBCA derivatives. For instance, benzofuran-based carboxylic acids have shown promising results against breast cancer cell lines such as MDA-MB-231. The compound demonstrated:

  • Inhibition Concentration (IC50) : Values around 2.52 μM against MDA-MB-231 cells, comparable to doxorubicin (IC50 = 2.36 μM).
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry assays, showing a significant increase in early and late apoptotic cells after treatment with DMOBCA derivatives.
CompoundTotal %Early ApoptosisLate Apoptosis %Necrosis
DMOBCA34.298.1123.772.41
Control1.460.470.310.68

Anti-inflammatory Effects

In addition to its anticancer properties, DMOBCA has been studied for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases.

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrases :
    A study demonstrated that DMOBCA derivatives inhibited human carbonic anhydrase II (hCA II) with KIK_I values ranging from moderate to weak (3.1–67.1 μM). This inhibition is significant for developing drugs targeting conditions like glaucoma and epilepsy where CA activity is implicated .
  • Cytotoxicity Against Cancer Cell Lines :
    Research involving various benzofuran derivatives showed that those containing the DMOBCA scaffold exhibited notable cytotoxicity against multiple cancer cell lines, particularly MDA-MB-231 and SF-295 (human glioblastoma), with IC50 values indicating superior efficacy compared to standard chemotherapeutics .
  • Mechanistic Insights :
    Flow cytometry assays revealed that treatment with DMOBCA led to cell cycle arrest at the G2-M phase in MDA-MB-231 cells, indicating a potential mechanism for its anticancer effects .

Q & A

Basic Research Question

  • Antimicrobial assays : Broth microdilution (MIC determination against E. coli or S. aureus) .
  • Enzyme inhibition studies : Fluorescence-based assays (e.g., COX-2 inhibition) with IC50_{50} calculations .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa), comparing to positive controls like doxorubicin .

Note : Purity (>97%, confirmed by HPLC) is critical for reproducibility. Use amber glass vials to prevent photodegradation .

How does the substitution pattern (e.g., 5,5-dimethyl vs. 2-methyl) alter the compound’s reactivity?

Advanced Research Question

  • Steric effects : The 5,5-dimethyl groups hinder nucleophilic attack at C-4, reducing reactivity in esterification compared to 2-methyl analogs .
  • Electronic effects : The electron-withdrawing carboxylic acid at C-2 stabilizes the enolate intermediate, facilitating alkylation reactions .

Advanced Research Question

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency at higher scales .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., decarboxylation) .
  • Byproduct analysis : Use LC-MS to identify and mitigate impurities (e.g., dimerization products) .

How can computational models predict the compound’s physicochemical properties?

Basic Research Question

  • LogP calculation : Use software like ChemAxon or Schrödinger to estimate hydrophobicity, critical for drug-likeness .
  • pKa prediction : The carboxylic acid group (pKa ~2.5) and oxo group (pKa ~10.2) influence solubility and ionization .
  • DFT studies : Model HOMO/LUMO energies to predict redox behavior and stability .

What are the key stability considerations for long-term storage?

Basic Research Question

  • Light sensitivity : Store in amber glass at –20°C to prevent photodegradation of the benzofuran ring .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .
  • Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

How do structural analogs inform SAR studies for this compound?

Advanced Research Question

  • Core modifications : Replacing the dihydrofuran with a tetrahydrofuran ring increases rigidity but reduces solubility .
  • Functional group swaps : Substituting the carboxylic acid with an amide improves bioavailability but lowers enzyme affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.